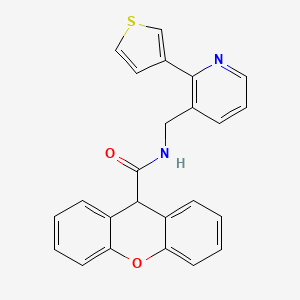

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide is a compound of interest in the field of organic chemistry due to its complex structure, which incorporates xanthene and thiophene units. This compound is related to various research efforts aimed at understanding and developing new materials and pharmaceutical agents. The synthesis and study of such compounds contribute significantly to the advancement of chemical science, offering insights into molecular interactions, structural analysis, and the development of novel synthetic strategies.

Synthesis Analysis

The synthesis of complex molecules like N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide involves multiple steps, including nucleophilic substitution reactions, polycondensation, and hydrolysis. For instance, new aromatic dicarboxylic acids containing xanthene units have been synthesized through nucleophilic substitution reactions followed by alkaline hydrolysis, demonstrating a method that could be applied or adapted for the synthesis of related compounds (Guo et al., 2015).

Molecular Structure Analysis

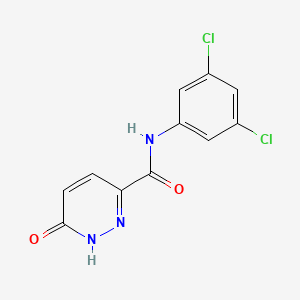

The molecular structure of such compounds is often analyzed through techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and its stereochemistry. Studies on related compounds, employing crystallographic analysis, have contributed to understanding the structural aspects and interaction landscapes of N-(chlorophenyl)pyridinecarboxamides, which share structural motifs with the compound (Gallagher et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide and its analogs are crucial for modifying the compound or introducing new functional groups. These reactions include, but are not limited to, amide bond formation, esterification, and halogenation. The reactivity and chemical behavior of these compounds are influenced by their electronic properties and the presence of functional groups that can participate in various chemical reactions.

Physical Properties Analysis

The physical properties of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide, such as solubility, melting point, and glass transition temperature, are significant for its practical applications. For example, polyamides containing xanthene cardo groups exhibit high glass transition temperatures and good solubility in polar solvents, suggesting that similar structural units in other compounds could confer desirable physical properties (Sheng et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation:

- The compound has been synthesized and evaluated for potential antidepressant and nootropic effects. In particular, studies have shown that certain Schiff’s bases and 2-azetidinones exhibit significant antidepressant and nootropic activities, indicating the potential of these compounds in central nervous system (CNS) applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Antischistosomal Activity:

- Research has been conducted on xanthene derivatives, including N-(9H-Xanthen-9-yl)succinimide, for their expected antischistosomal activity, showing the potential therapeutic applications of these compounds in treating parasitic infections (Zeid, El-kousy, El-Torgoman, & Ismail, 1987).

Superoxide Scavenging Activity:

- Studies on ligands containing carboxamido nitrogen, such as Pyimpy, Me-Pyimpy, and PampH, have shown effective superoxide dismutase (SOD) activity, suggesting their potential in oxidative stress-related applications (Ghosh, Tyagi, & Kumar, 2010).

Development of VEGFR Inhibitors:

- Research has been conducted on the scalable synthesis of VEGFR inhibitors, such as AG-28262, which are relevant in cancer treatment due to their role in inhibiting vascular endothelial growth factor receptors (Scott, Neville, Urbina, Camp, & Stanković, 2006).

Multicomponent Synthesis:

- Functionalized thieno[2,3-b]pyridines have been synthesized through multicomponent condensation reactions, indicating the compound's role in the development of novel chemical entities (Dyachenko et al., 2019).

Lanthanide Complexation:

- The compound has been studied for its complexation properties with lanthanides, which could be relevant in various industrial and analytical applications (Kobayashi et al., 2019).

Polymer Material Applications:

- Studies have focused on the synthesis of novel polyamides containing xanthene units, demonstrating the material science applications of these compounds (Guo et al., 2015).

Propiedades

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2S/c27-24(26-14-16-6-5-12-25-23(16)17-11-13-29-15-17)22-18-7-1-3-9-20(18)28-21-10-4-2-8-19(21)22/h1-13,15,22H,14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNJXGSYLOMBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)

![[6-Ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2497579.png)

![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)

![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)

![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)

![4-(benzylsulfonyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2497592.png)